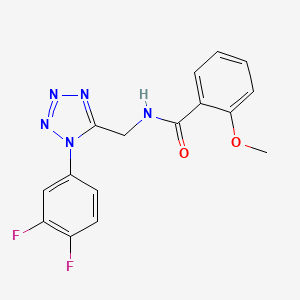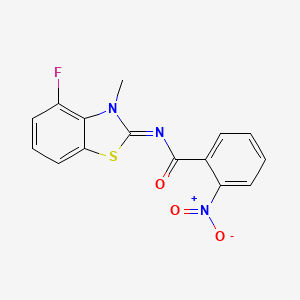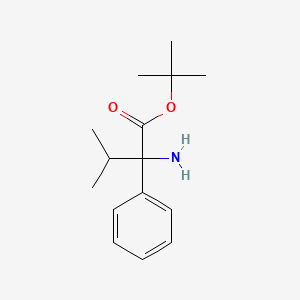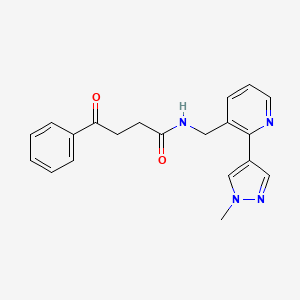
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide” is a complex organic compound that contains several functional groups. It has a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The pyrazole ring is substituted with a methyl group at the 1-position . The compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom . The pyrazole and pyridine rings are connected by a methylene (-CH2-) group. The compound also contains a butanamide group with a phenyl substitution and a carbonyl group at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole and pyridine rings would contribute to the compound’s stability and reactivity . The electron-donating methyl group and the electron-withdrawing carbonyl group would also affect the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The pyrazole and pyridine rings might undergo electrophilic substitution reactions. The carbonyl group of the butanamide might be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the aromatic rings might affect the compound’s solubility, boiling point, and melting point .Scientific Research Applications
Facile Synthesis and Anti-HIV Activity
A notable application of similar compounds involves their synthesis for potential anti-HIV activity. In a study, a series of novel compounds, including similar structures, were synthesized and evaluated for their in vitro anti-HIV activity. These compounds demonstrated moderate to potent activity against HIV-1 (IIIB) and HIV-2 (ROD) strains, highlighting their potential as promising compounds for further development in HIV treatment strategies (M. Savant, K. Ladva, Archna B. Pandit, 2018).
Antifungal Activity
Another application involves the synthesis of novel compounds for antifungal activity. A specific novel compound exhibited good antifungal activity against various strains, including Botrytis cinerea and Colletotrichum gossypii. This indicates the potential of such compounds in developing new antifungal agents (Xue Si, 2009).
Antioxidant, Antitumor, and Antimicrobial Activities
Compounds with a similar structure have been synthesized and evaluated for their antioxidant, antitumor, and antimicrobial activities. These compounds have shown significant activity, suggesting their potential in treating various diseases and conditions by targeting multiple pathways (M. El‐Borai, H. F. Rizk, D. Beltagy, I. Y. El-Deeb, 2013).
Novel Oral Inhibitor of Neutrophil Elastase
A study on "AZD9668," a novel oral inhibitor of neutrophil elastase, highlights the potential therapeutic applications of similar compounds in treating respiratory diseases. The study demonstrated the efficacy of AZD9668 in reducing lung inflammation and associated structural and functional changes, suggesting its use in treating diseases like chronic obstructive pulmonary disease (T. Stevens, K. Ekholm, M. Gränse, et al., 2011).
Synthesis of Cytotoxic Compounds
Research has focused on the synthesis of compounds for cytotoxicity studies, aiming to identify potential anticancer agents. Some synthesized compounds have shown significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (K. El-Sharkawy, 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-24-14-17(13-23-24)20-16(8-5-11-21-20)12-22-19(26)10-9-18(25)15-6-3-2-4-7-15/h2-8,11,13-14H,9-10,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBTYPYFOAPDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2602698.png)
![2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide](/img/structure/B2602699.png)
![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2602700.png)

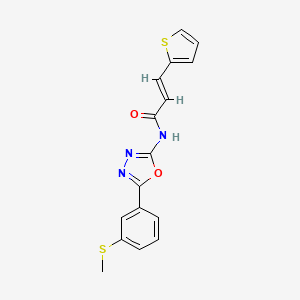
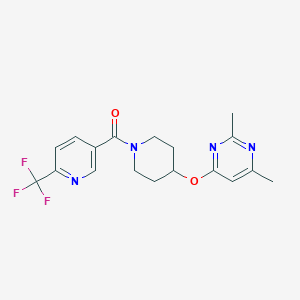
![1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2602710.png)
![Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2602711.png)
![(2S,3As,6aS)-2-(methylsulfanylmethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride](/img/structure/B2602712.png)
